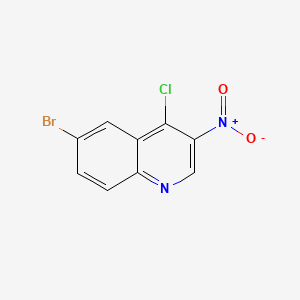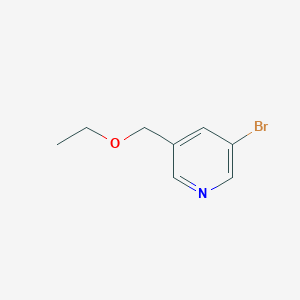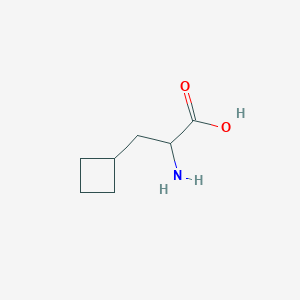![molecular formula C10H20N2O B1343858 [1,4'-Bipiperidin]-4-ol CAS No. 550370-19-9](/img/structure/B1343858.png)
[1,4'-Bipiperidin]-4-ol
Vue d'ensemble
Description
1,4'-Bipiperidin-4-ol, also known as 1,4-dioxane-2-ol, is a cyclic ether which is found in many different forms. It is an important organic compound that has a wide range of applications in the fields of chemistry, medicine, and pharmaceuticals. It is used as a solvent, as a stabilizer for pharmaceuticals, and as a component of several drugs. 1,4'-Bipiperidin-4-ol has also been studied for its potential use in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Tyrosinase Inhibition and Molecular Dynamics
[1,4'-Bipiperidin]-4-ol derivatives have demonstrated significant efficacy as tyrosinase inhibitors. Research involving the synthesis of variably N-substituted biperidines and their subsequent evaluation for tyrosinase inhibition revealed that specific substitutions on the bipiperidine nucleus can lead to potent inhibition, highlighting their potential in the development of new therapeutic agents targeting disorders related to melanin synthesis. Molecular dynamics simulations have further provided insights into the structure-activity relationships of these compounds (Khan et al., 2005).
Catalysis in Organic Synthesis
In the realm of organic synthesis, [1,4'-Bipiperidin]-4-ol derivatives have been utilized as ligands in catalytic systems. Notably, their application in iron-catalyzed olefin epoxidation with hydrogen peroxide has been documented. This innovative approach utilizes a new aminopyridine ligand derived from bipiperidine, demonstrating selective catalysis under limiting substrate conditions and highlighting the compound's versatility in enhancing reaction efficiencies (Mikhalyova et al., 2012).
Enhancing Antiproliferative Activities
In cancer research, conjugates of [1,4'-Bipiperidin]-4-ol have been investigated for their role in improving the solubility and antiproliferative activities of DNA-intercalating polyketide glycosides. By employing 1,4'-bipiperidine-1'-carbamate residues as sugar surrogates in compounds like daunorubicin and chartreusin, researchers have developed water-soluble derivatives and prodrugs with significantly enhanced antiproliferative effects, offering new avenues for cancer therapy development (Ueberschaar et al., 2016).
Molecular Recognition and Synthesis
The structural versatility of [1,4'-Bipiperidin]-4-ol allows for its application in molecular recognition and synthesis, facilitating the differentiation of isomeric compounds and supporting the synthesis of complex molecular architectures. This utility is exemplified in studies focusing on the recognition of pseudodistamine precursors and the synthesis of CCR3 antagonists, which underscore the compound's potential in drug discovery and development processes (Mazur et al., 2017; Ting et al., 2005).
Propriétés
IUPAC Name |
1-piperidin-4-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZFCQMWDLPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622155 | |
| Record name | [1,4'-Bipiperidin]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4'-Bipiperidin]-4-ol | |
CAS RN |
550370-19-9 | |
| Record name | [1,4'-Bipiperidin]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4'-Bipiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
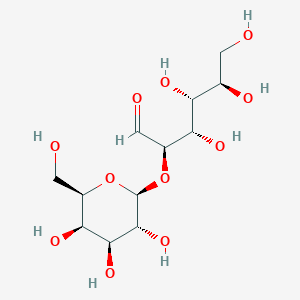
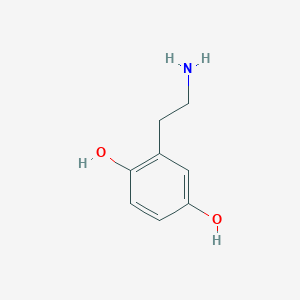
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
